molecular formula C26H32N4O B12553676 Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-(2-methylpropyl)- CAS No. 192525-48-7

Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-(2-methylpropyl)-

Cat. No.: B12553676
CAS No.: 192525-48-7
M. Wt: 416.6 g/mol
InChI Key: PBAGYELZEOEOPH-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis[N-(2-methylpropyl)-] is a complex organic compound with a molecular formula of C28H36N4O This compound is characterized by the presence of a furan ring linked to two benzenecarboximidamide groups, each substituted with a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis[N-(2-methylpropyl)-] typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of Benzenecarboximidamide Groups: The benzenecarboximidamide groups are introduced through a series of reactions involving the coupling of benzene derivatives with appropriate amidine precursors.

    Substitution with 2-Methylpropyl Groups: The final step involves the substitution of the benzenecarboximidamide groups with 2-methylpropyl groups using alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis[N-(2-methylpropyl)-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis[N-(2-methylpropyl)-] has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis[N-(2-methylpropyl)-] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis[N-hydroxy-]
  • Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis[N-cyclopentyl-]
  • Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis[N-[3-(dimethylamino)propyl]-]

Uniqueness

Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis[N-(2-methylpropyl)-] is unique due to its specific substitution pattern and the presence of 2-methylpropyl groups. This structural feature may confer distinct chemical and biological properties compared to similar compounds, making it a valuable compound for various applications.

Properties

CAS No.

192525-48-7

Molecular Formula

C26H32N4O

Molecular Weight

416.6 g/mol

IUPAC Name

N'-(2-methylpropyl)-4-[5-[4-[N'-(2-methylpropyl)carbamimidoyl]phenyl]furan-2-yl]benzenecarboximidamide

InChI

InChI=1S/C26H32N4O/c1-17(2)15-29-25(27)21-9-5-19(6-10-21)23-13-14-24(31-23)20-7-11-22(12-8-20)26(28)30-16-18(3)4/h5-14,17-18H,15-16H2,1-4H3,(H2,27,29)(H2,28,30)

InChI Key

PBAGYELZEOEOPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C(=NCC(C)C)N)N

Origin of Product

United States

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